![molecular formula C17H19N7O2 B2437012 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1788557-55-0](/img/structure/B2437012.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a furan ring. Compounds containing these functional groups are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Techniques such as NMR and MS analysis are typically used to establish the structures of such compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the triazole ring might undergo reactions with electrophiles, and the piperazine ring might undergo reactions with acids and bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar triazole and piperazine rings might increase its solubility in polar solvents .Scientific Research Applications
Anticancer Activity
The synthesis of novel 1,2,4-triazole derivatives has led to promising anticancer agents. In particular, compounds derived from this structure have been evaluated against human cancer cell lines, including MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line. These findings suggest potential applications in cancer therapy .
Aromatase Inhibition
Molecular docking studies revealed that these derivatives interact with the binding pocket of the aromatase enzyme. Aromatase inhibitors are crucial in breast cancer treatment, as they suppress estrogen production. The ability of this compound to bind to aromatase suggests a potential role in hormone-related cancers .
Antiproliferative Properties
Heterocyclic compounds containing nitrogen atoms, such as the 1,2,4-triazole ring, often exhibit potent antiproliferative effects. Compound 10j, bearing a 2,4-difluoro group, demonstrated adequate cytotoxicity. Further exploration of its mechanism of action could reveal additional applications .
Cytotoxicity Screening
A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened for in vitro cytotoxic activity against various cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT. This compound class may hold promise as potential cytotoxic agents .
Targeting MV4-11 Cells
Another triazole derivative, 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole, exhibited potent antiproliferative activity with an IC50 of 2 μM against MV4-11 cells. This suggests a specific application in targeting these leukemia cells .
Pharmacokinetics and Toxicological Properties
The 1,2,4-triazole scaffold’s ability to form hydrogen bonds with various targets can improve pharmacokinetics and toxicological properties. Further studies are needed to explore its safety profile and potential clinical applications .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-7-14(13(2)26-12)17(25)23-5-3-22(4-6-23)15-8-16(20-10-19-15)24-11-18-9-21-24/h7-11H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXNDMXDGYINJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone |
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